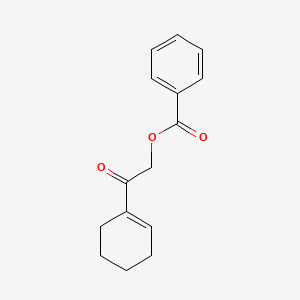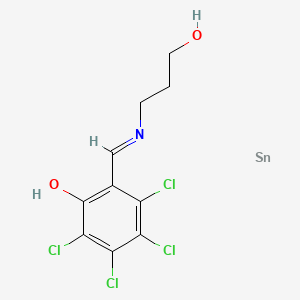
Hydroxy-tri(propan-2-yl)silane;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a density of 0.878 g/mL at 25°C and a boiling point of 196°C at 750 mm Hg . This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy-tri(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of triisopropylchlorosilane with water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(CH₃)₂CH3SiCl+H2O→(CH₃)₂CH3SiOH+HCl
This reaction requires careful control of temperature and pressure to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, hydroxy-tri(propan-2-yl)silane is produced using large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound. The industrial production process also involves purification steps to remove any impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-tri(propan-2-yl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydride donors such as triethylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as triethylsilane or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have significant applications in different fields .
Applications De Recherche Scientifique
Hydroxy-tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Mécanisme D'action
The mechanism by which hydroxy-tri(propan-2-yl)silane exerts its effects involves its ability to form strong bonds with various substrates. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to hydroxy-tri(propan-2-yl)silane include:
- Triisopropylsilane
- Triethylsilane
- Triisopropylmethoxysilane
Uniqueness
Hydroxy-tri(propan-2-yl)silane is unique due to its specific structure and reactivity. The presence of the hydroxyl group makes it highly reactive and suitable for various chemical modifications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Propriétés
Numéro CAS |
61209-11-8 |
|---|---|
Formule moléculaire |
C18H46O6SSi2 |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
hydroxy-tri(propan-2-yl)silane;sulfuric acid |
InChI |
InChI=1S/2C9H22OSi.H2O4S/c2*1-7(2)11(10,8(3)4)9(5)6;1-5(2,3)4/h2*7-10H,1-6H3;(H2,1,2,3,4) |
Clé InChI |
LBIRNZKDKSZEKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)O.CC(C)[Si](C(C)C)(C(C)C)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)


![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)


![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)



![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)
